molecular formula C15H18F3NO2S B2673378 N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 2034398-85-9

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2673378
CAS No.: 2034398-85-9
M. Wt: 333.37
InChI Key: ZWHNHLDOWPWYJC-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide group substituted with a trifluoromethyl group and a methoxythianylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Methoxythianylmethyl Intermediate: This step involves the synthesis of the methoxythianylmethyl group, which can be achieved through the reaction of 4-methoxythiophenol with formaldehyde under acidic conditions to form the corresponding thioether.

    Coupling with 4-(Trifluoromethyl)benzoic Acid: The methoxythianylmethyl intermediate is then coupled with 4-(trifluoromethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding sulfoxide or sulfone.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-[(4-Methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H12F3NOS
  • Molecular Weight : 303.30 g/mol
  • CAS Number : Not widely reported but can be derived from its components.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, particularly in cancer therapy and metabolic diseases.

  • Inhibition of Enzymatic Activity : This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and proliferation.
  • Antioxidant Properties : Preliminary studies suggest that it may exert antioxidant effects, which can mitigate oxidative stress-related damage in cells.
  • Modulation of Signal Transduction Pathways : It appears to influence pathways related to cell survival and apoptosis, particularly through modulation of kinase activity.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of benzamides similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that the trifluoromethyl group plays a crucial role in enhancing the compound's potency against cancer cells .

Metabolic Effects

Research has indicated the potential use of this compound in managing metabolic disorders such as diabetes. It was found to modulate glucose uptake in muscle cells, suggesting a role in improving insulin sensitivity .

Case Studies

StudyFindings
Study on Cancer Cell Lines Showed IC50 values in the low micromolar range for several cancer types, indicating strong anticancer activity.
Diabetes Management Study Demonstrated increased glucose uptake and improved insulin sensitivity in vitro, suggesting potential therapeutic applications in diabetes .
Oxidative Stress Study Exhibited significant antioxidant activity, reducing markers of oxidative stress in treated cells .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c1-21-14(6-8-22-9-7-14)10-19-13(20)11-2-4-12(5-3-11)15(16,17)18/h2-5H,6-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNHLDOWPWYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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